5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride
Description
5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a nitro group at position 5 and a pyrrolidine-derived sulfinyl moiety at position 2. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
5-nitro-2-(pyrrolidin-3-ylmethylsulfinyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S.ClH/c14-13(15)9-1-2-10(12-6-9)17(16)7-8-3-4-11-5-8;/h1-2,6,8,11H,3-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWMXDKIWPTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420824-33-4 | |
| Record name | Pyridine, 5-nitro-2-[(3-pyrrolidinylmethyl)sulfinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420824-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride typically involves multiple steps, starting with the nitration of pyridine to introduce the nitro group
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) and acetic anhydride (Ac2O).
Major Products Formed:
Oxidation: Nitroso compounds, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Brominated pyridines, acetylated pyridines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 5-nitro-pyridine compounds exhibit significant antimicrobial properties. For example, compounds similar to 5-nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine have been tested against various bacterial strains, demonstrating promising results in inhibiting growth. A study highlighted the synthesis of nitro-substituted pyridines as effective agents against resistant bacterial strains, showcasing their potential as new antibiotics .
Inhibition of Ion Channels
Another significant application of this compound is its role as an inhibitor of specific ion channels. For instance, studies have identified that certain nitro-containing pyridine compounds can inhibit the Kir1 channel in Aedes aegypti, which is crucial for managing mosquito populations that transmit diseases such as Zika and dengue fever. The ability to disrupt excretory functions in mosquitoes via these compounds presents a novel strategy for vector control .
Structure-Activity Relationship (SAR) Studies
Designing Effective Inhibitors
The structure-activity relationship (SAR) studies involving 5-nitro derivatives have provided insights into optimizing the efficacy of these compounds. By modifying various functional groups on the pyridine ring and analyzing their effects on biological activity, researchers have been able to identify lead compounds with enhanced potency and selectivity against target biological systems. This iterative process is crucial for developing next-generation therapeutics .
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-nitro-pyridine and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position significantly influenced antibacterial potency, with certain derivatives showing MIC values lower than those of standard antibiotics .
Case Study 2: Mosquitocidal Activity
A high-throughput screening campaign evaluated various nitro-pyridine scaffolds for their efficacy against mosquito larvae. The compound 5-nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride was among those identified as having lethal effects on Aedes aegypti larvae, demonstrating its potential as a novel mosquitocide .
Mechanism of Action
The mechanism by which 5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group may play a role in the compound's biological activity, potentially interacting with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog, (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-57-8), provides a basis for comparison. Key differences and implications are summarized below:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis:
Substituent Flexibility : The target compound’s (pyrrolidin-3-ylmethyl)sulfinyl group includes a methylene bridge (-CH₂-), conferring greater conformational flexibility compared to the rigid ether linkage in the analog. This flexibility may enhance binding to dynamic biological targets.
Chirality and Bioactivity : Both compounds exhibit chirality, but the sulfoxide’s stereoelectronic effects may lead to distinct interactions with chiral receptors or enzymes.
Research Findings and Implications
While direct pharmacological data for this compound is unavailable in the provided evidence, inferences can be drawn from its structural analog:
- Nitro Group Reactivity: The nitro group in both compounds may serve as a precursor for reduction to amino derivatives, enabling further functionalization.
- Salt Form Advantages : Hydrochloride salts in both compounds likely enhance crystallinity and stability, critical for storage and handling.
Biological Activity
5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a sulfinyl group attached to a pyridine ring. Its molecular formula is with a molecular weight of 229.26 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group and the pyrrolidine ring are crucial for its activity, potentially modulating enzyme functions or receptor interactions. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways or disease processes .
Antimicrobial Activity
Research indicates that compounds containing pyridine and its derivatives often exhibit significant antimicrobial properties. The presence of the pyrrolidine moiety in this compound enhances its interaction with microbial targets, making it effective against various pathogens.
Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 2-Nitropyridine | 25 | Escherichia coli |
| 3-Nitro-4-(pyrrolidin-3-ylmethyl)thio-pyridine | 15 | Pseudomonas aeruginosa |
Note: MIC values are indicative and may vary based on experimental conditions.
Antiviral Potential
In light of recent global health challenges, particularly the COVID-19 pandemic, there has been a surge in interest regarding the antiviral properties of heterocyclic compounds like pyridines. Studies have shown that certain pyridine derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors .
Case Study: Antiviral Efficacy in SARS-CoV-2 Inhibition
A recent study explored the efficacy of various pyridine-based compounds against SARS-CoV-2. The results indicated that compounds similar to this compound exhibited promising antiviral activity, with some derivatives showing IC50 values below 10 µM against viral replication in vitro .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to assess its toxicity. Preliminary studies suggest that this compound has relatively low cytotoxicity compared to other compounds in its class, making it a candidate for further development as a therapeutic agent .
Q & A
Basic: What are the key synthetic pathways for 5-Nitro-2-((pyrrolidin-3-ylmethyl)sulfinyl)pyridine hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Sulfoxide Formation : Reacting pyridine-3-sulfonyl chloride (CAS 16133-25-8) with pyrrolidine derivatives (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride, CAS 7250-67-1) under controlled oxidation to form the sulfinyl bridge. Thiophilic reagents like hydrogen peroxide or mCPBA are used for selective oxidation to sulfoxides .
- Nitration : Introducing the nitro group via electrophilic aromatic substitution using nitric acid or nitrating agents under low-temperature conditions to prevent over-nitration .
- Salt Formation : Neutralization with hydrochloric acid to yield the hydrochloride salt, followed by recrystallization in ethanol/water mixtures for purification .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify the sulfinyl (-SO-) group (δ ~2.8–3.5 ppm for adjacent protons) and nitro group resonance .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves the stereochemistry of the sulfinyl group .
Advanced: How can researchers optimize reaction yields for the sulfinyl bridge formation?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates and minimize side reactions .
- Catalysis : Lewis acids like ZnCl enhance sulfinyl group formation by coordinating with sulfur atoms .
- Temperature Control : Maintain reactions at –10°C to 0°C during sulfoxide formation to avoid over-oxidation to sulfones .
Advanced: What factors influence the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation : The sulfinyl group hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Stability studies using HPLC show degradation products like sulfonic acids or sulfones .
- Buffered Solutions : Store in neutral buffers (pH 6–8) at 4°C to prolong shelf life. Include antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Basic: What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of hydrochloride vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
- Emergency Protocols : Eye exposure requires immediate flushing with water for 15 minutes; seek medical evaluation .
Advanced: How does the sulfinyl group’s stereochemistry affect biological activity?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. The (R)-sulfinyl configuration often shows higher receptor-binding affinity in kinase inhibition assays .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions between the sulfinyl oxygen and target proteins’ active sites .
Advanced: What strategies mitigate air sensitivity during synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen or argon in Schlenk lines to prevent oxidation of intermediates .
- Stabilizing Agents : Add chelators (e.g., EDTA) to sequester metal ions that catalyze decomposition .
Advanced: How to resolve contradictory purity data from different analytical methods?
Methodological Answer:
- Cross-Validation : Compare HPLC (UV detection) with LC-MS to distinguish between isomeric impurities and co-eluting contaminants .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to identify non-volatile impurities .
Basic: What solvents are suitable for recrystallization?
Methodological Answer:
- Binary Solvent Systems : Ethanol/water (7:3 v/v) or acetone/hexane mixtures achieve >95% purity. Monitor crystal growth via hot-stage microscopy to optimize conditions .
Advanced: How to design stability-indicating assays for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
